molecular formula C13H10N2O3S B4757239 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide

5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide

Cat. No. B4757239
M. Wt: 274.30 g/mol
InChI Key: BEGDDPMPCZZUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, also known as FTI-277, is a synthetic compound that has been extensively studied for its potential in cancer treatment. It belongs to the class of farnesyltransferase inhibitors (FTIs), which are compounds that target the farnesyltransferase enzyme and prevent it from adding a farnesyl group to certain proteins. This modification is important for the function of these proteins, including those involved in cell growth and division. By inhibiting this process, FTIs can potentially block the growth and proliferation of cancer cells.

Mechanism of Action

5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide works by inhibiting the farnesyltransferase enzyme, which is responsible for adding a farnesyl group to certain proteins. This modification is important for the function of these proteins, including those involved in cell growth and division. By inhibiting this process, 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide can potentially block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of certain signaling pathways involved in cancer growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide in lab experiments is its specificity for the farnesyltransferase enzyme. This allows for targeted inhibition of this enzyme and its downstream effects on cancer cells. However, 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has a relatively short half-life in vivo, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for research on 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide. One area of focus is the development of more potent and selective FTIs. Another area of interest is the investigation of 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide in combination with other cancer treatments, such as immunotherapy. Additionally, there is ongoing research on the potential use of FTIs in other diseases, such as progeria (a rare genetic disorder that causes premature aging).

Scientific Research Applications

5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including those derived from breast, lung, and pancreatic cancers. 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-13(14-8-9-3-2-6-19-9)10-7-12(18-15-10)11-4-1-5-17-11/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGDDPMPCZZUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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